molecular formula C20H24N6 B6432275 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine CAS No. 2640881-03-2

3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine

Cat. No. B6432275
CAS RN: 2640881-03-2
M. Wt: 348.4 g/mol
InChI Key: NJKPLNBGGWTBMG-UHFFFAOYSA-N
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Description

The compound “3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel nitrogen-rich energetic material, namely 3,5-bis (3,4-diamino-1,2,4-triazole)-1H-pyrazole, was synthesized via a one-step reaction from commercially available reagents .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various techniques such as 1H, 13C NMR, and infrared spectroscopies as well as elementary analysis. Single-crystal X-ray diffraction was employed for characterizing their crystal structures .


Chemical Reactions Analysis

Mechanistic studies of similar compounds revealed that they induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin via a consistent way with colchicine .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, 3,5-bis (3,4-diamino-1,2,4-triazole)-1H-pyrazole and its supramolecular assembly energetic materials exhibit great thermal stability (Td: 280–358 °C), suggesting that they are also heat-resistant energetic materials .

Scientific Research Applications

Mechanism of Action

Target of Action

A structurally similar compound, 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine, is used as an intermediate to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These compounds are known to be selective and orally active dipeptidylpeptidase 4 inhibitors , which are used as antidiabetic agents .

Mode of Action

Based on the information about the structurally similar compound, it can be inferred that the compound might interact with its targets (possibly dipeptidylpeptidase 4) to inhibit their activity . This inhibition could lead to an increase in the levels of incretin hormones, which can inhibit glucagon release, stimulate insulin secretion, and decrease blood glucose levels .

Biochemical Pathways

If the compound acts as a dipeptidylpeptidase 4 inhibitor like its structurally similar compound , it could affect the incretin hormone pathway. Incretin hormones, such as GLP-1 and GIP, are involved in regulating insulin secretion. Inhibition of dipeptidylpeptidase 4 prevents the degradation of these hormones, leading to increased insulin secretion and decreased blood glucose levels .

Pharmacokinetics

The structurally similar compound, 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine, is slightly soluble in dmso and methanol . This suggests that the compound might have similar solubility properties, which could affect its absorption and distribution in the body.

Result of Action

If the compound acts as a dipeptidylpeptidase 4 inhibitor, it could lead to an increase in the levels of incretin hormones, resulting in increased insulin secretion and decreased blood glucose levels .

Safety and Hazards

Safety precautions for similar compounds include storing away from air in a cool place. The container should be kept tightly closed in a dry and well-ventilated place. It should also be stored away from oxidizing agents .

Future Directions

The future directions of similar compounds include further potential applications as metal-free detonating substances . They also have potential for the further development of tubulin polymerization inhibitors .

properties

IUPAC Name

3-(3-methylpyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6/c1-17-9-12-26(23-17)20-8-7-19(21-22-20)25-15-13-24(14-16-25)11-10-18-5-3-2-4-6-18/h2-9,12H,10-11,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKPLNBGGWTBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine

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